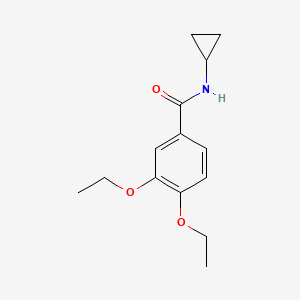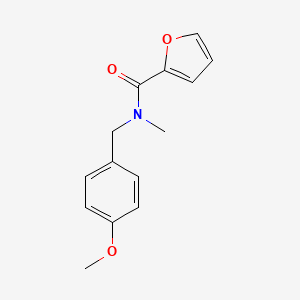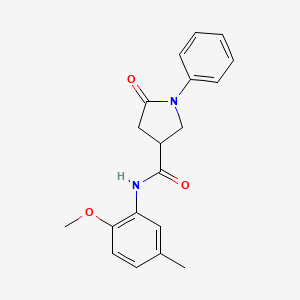
N-cyclopropyl-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3,4-diethoxybenzamide, also known as CPDEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPDEB belongs to the class of benzamide compounds and has a cyclopropyl group attached to its structure. In
Mechanism of Action
N-cyclopropyl-3,4-diethoxybenzamide's mechanism of action involves its ability to modulate various molecular targets in cells. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that lead to cell death. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound protects neurons from oxidative stress by activating the Nrf2-ARE pathway, a cellular defense mechanism that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of anti-apoptotic proteins. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-3,4-diethoxybenzamide has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water, which can limit its bioavailability in vivo. This compound's mechanism of action is also not fully understood, which can make it challenging to design experiments that target specific molecular pathways.
Future Directions
There are several future directions for N-cyclopropyl-3,4-diethoxybenzamide research, including exploring its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and optimizing its pharmacokinetic properties. This compound's ability to modulate various molecular targets makes it a promising candidate for drug development, and further studies are needed to determine its full therapeutic potential.
Synthesis Methods
The synthesis of N-cyclopropyl-3,4-diethoxybenzamide involves the reaction of 3,4-diethoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 138-141°C.
Scientific Research Applications
N-cyclopropyl-3,4-diethoxybenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Properties
IUPAC Name |
N-cyclopropyl-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-12-8-5-10(9-13(12)18-4-2)14(16)15-11-6-7-11/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXTCHVDDBGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5355951.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]pyrazin-2-amine](/img/structure/B5355955.png)

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)
![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)

![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5355999.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5356007.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
